Nelfinavir Sulfone

Description

Properties

IUPAC Name |

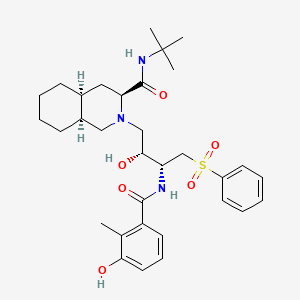

(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfonyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O6S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-42(40,41)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCOHFQEUWGPMO-HKWSIXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CS(=O)(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858170 | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfonyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041389-29-0 | |

| Record name | Nelfinavir sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfonyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELFINAVIR SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2KT5PA969 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chlorine Gas-Mediated Oxidation

A patent by CN102241616A outlines a scalable method for sulfone synthesis using chlorine gas in water as the reaction medium. For example:

-

Reaction Conditions : Thioether substrates are dissolved in water, and chlorine gas is introduced at 0–80°C. The molar ratio of Cl₂ to sulfide ranges from 2:1 to 10:1.

-

Example : Oxidation of 2-methylthio-5-trifluoromethyl-1,3,4-thiadiazole with Cl₂ at 0°C for 2 hours yielded 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole with 90.1% yield.

-

Advantages : High selectivity, minimal byproducts, and compatibility with industrial-scale production.

Hydrogen Peroxide with Catalysts

Recent studies highlight the use of H₂O₂ with heterogeneous catalysts for selective sulfone formation. For instance, polyamidoamine dendrimer-supported phosphomolybdic acid (PAMAM-G1-PMo) enables efficient oxidation under mild conditions:

-

Reaction Conditions : 30 wt% H₂O₂, 95% ethanol, 30–40°C.

-

Performance : Sulfides like thioanisole were converted to sulfones with >90% yield and >99% purity.

-

Mechanism : The catalyst facilitates electron transfer, enhancing the oxidative capacity of H₂O₂ while minimizing over-oxidation.

Enantioselective Synthesis via Horner–Wadsworth–Emmons Olefination

Enantioselective methods are critical for preserving the stereochemical integrity of this compound. A study by Aratikatla et al. demonstrated the use of Horner–Wadsworth–Emmons (HWE) olefination to construct γ-phenyl-γ-amino vinyl sulfones, a structural motif relevant to nelfinavir derivatives:

-

Key Steps :

-

Aldehyde Preparation : Trityl-protected α-amino aldehydes are generated via Dess–Martin oxidation of corresponding alcohols.

-

Olefination : Reaction with diethyl ((phenylsulfonyl)methyl)phosphonate under basic conditions (NaH, THF) yields vinyl sulfones.

-

-

Outcome : The method achieved 85–95% yield with no racemization, as confirmed by chiral HPLC.

Radical-Mediated Sulfur Insertion

Photochemical strategies employing disulfides or diselenides have emerged as innovative routes for sulfone synthesis. A review by Li et al. detailed visible-light-induced reactions using eosin Y or acridine red as photocatalysts:

-

Protocol : Diphenyl disulfide and tetrahydrofuran (THF) react under 40 W blue LED irradiation with TBHP as an oxidant.

-

Yield : Sulfone products were obtained in 72–89% yield with broad substrate tolerance.

-

Mechanism : The photocatalyst generates sulfur-centered radicals, which undergo coupling with carbon radicals to form sulfones.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Nelfinavir Sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: Reduction of the sulfone group can revert it to a sulfide or sulfoxide.

Substitution: The sulfone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: mCPBA, H2O2 with metal catalysts.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Oxidation: Further oxidized products.

Reduction: Nelfinavir Sulfoxide, Nelfinavir.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Explored for its potential antiviral activity against other viruses, including SARS-CoV-2.

Industry: Utilized in the development of new drug formulations and therapeutic agents.

Mechanism of Action

Nelfinavir Sulfone exerts its effects by inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of the viral Gag-Pol polyprotein precursors into individual functional proteins required for the formation of infectious viral particles. As a result, immature, non-infectious viral particles are produced, thereby reducing the viral load in patients .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The sulfone group (-SO₂-) is a critical functional moiety in several bioactive compounds. Below is a comparative analysis of Nelfinavir Sulfone with structurally or functionally related sulfone-containing molecules:

Table 1: Key Properties of Sulfone-Containing Compounds

Mechanistic Insights

- Sulfone Group Role: In Sulindac Sulfone and DP2 antagonists, the sulfone group enhances binding to targets (e.g., VDAC, DP2 receptor) by modulating electrostatic interactions .

- Safety and Toxicity: this compound’s safety profile is distinct from EMS (ethyl methyl sulfone), a contaminant linked to genotoxicity concerns. Sulindac Sulfone, by contrast, exhibits anti-cancer properties without reported toxicity in preclinical models .

Biological Activity

Nelfinavir sulfone, a metabolite of the HIV protease inhibitor nelfinavir, has garnered attention for its biological activity beyond its original use in HIV treatment. This article explores its mechanisms of action, therapeutic implications, and research findings across various studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Protease Inhibition : As a protease inhibitor, this compound interferes with viral replication processes by inhibiting the proteolytic activity necessary for the maturation of viral proteins. This mechanism has been well-documented in studies involving herpes simplex virus (HSV-1), where nelfinavir was shown to inhibit later stages of viral assembly and envelopment .

- Cancer Cell Proliferation Inhibition : Research indicates that nelfinavir and its analogs can inhibit the growth of various cancer cell lines, including those associated with castration-resistant prostate cancer (CRPC) and small-cell lung cancer (SCLC). The inhibition occurs through mechanisms such as blocking regulated intramembrane proteolysis (RIP) and inducing endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells .

- Antiparasitic Activity : Recent studies have identified nelfinavir as an effective agent against Echinococcus multilocularis, a parasitic infection. The compound's action is linked to the inhibition of a specific protease essential for the parasite's survival, suggesting its potential as a novel antiparasitic treatment .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Castration-Resistant Prostate Cancer :

A study demonstrated that nelfinavir inhibits the proliferation of CRPC cells by blocking S2P cleavage activity. This leads to the accumulation of unprocessed transcription factors SREBP-1 and ATF6, ultimately resulting in apoptosis. The study suggests that nelfinavir could be a promising candidate for clinical trials targeting CRPC . -

Small-Cell Lung Cancer :

Another investigation found that nelfinavir effectively inhibited SCLC cell proliferation in vitro, with significant induction of cell death observed at concentrations above 10 μM. The mechanism involved the activation of the unfolded protein response (UPR) and inhibition of mTOR signaling pathways . -

Antiviral Activity Against HSV-1 :

Nelfinavir's antiviral properties were further elucidated in a study where it was shown to block the final stages of HSV-1 replication without affecting earlier steps such as capsid assembly. This highlights its potential utility in treating herpesvirus infections .

Q & A

Q. What experimental models and assays are used to study Nelfinavir Sulfone's anti-cancer mechanisms?

- Methodological Answer : this compound's anti-cancer effects are typically studied using breast cancer cell lines (e.g., MDA-MB-231, MCF-7) treated with 10 µM concentrations. Key assays include:

- Apoptosis/Necrosis : Flow cytometry with Annexin V/PI staining to quantify cell death .

- Oxidative Stress : H2DCF-DA staining for ROS measurement and colorimetric analysis of lipid peroxidation markers like malondialdehyde (MDA) .

- Protein Expression : Western blotting to assess pro-apoptotic proteins (e.g., Bak, cytochrome c) and caspase activation .

These models are selected for their relevance to carcinogenesis and metastasis pathways.

Q. How does this compound induce oxidative stress in cancer cells?

- Methodological Answer : this compound increases ROS production by disrupting mitochondrial function, measured via fluorescence intensity (MFI) using H2DCF-DA. Lipid peroxidation is quantified via MDA accumulation, with data normalized to untreated controls. Researchers must account for cell-type-specific responses (e.g., primary breast epithelial cells vs. cancer lines) and validate results across multiple biological replicates (mean ± S.D., *p < 0.05) .

Q. What safety considerations exist for this compound in translational research?

- Methodological Answer : Long-term safety is assessed through cohort studies monitoring birth abnormalities and cancer incidence in exposed populations. For example, the French Perinatal Cohort found no increased risk in HIV-exposed infants, using comparative analysis of contamination-period vs. non-contamination-period data . Researchers should design trials with matched control groups and standardized toxicity grading (e.g., CTCAE criteria).

Advanced Research Questions

Q. How can computational methods predict this compound's off-target kinase interactions?

- Methodological Answer : Structural proteome-wide pipelines integrate molecular docking, MD simulations, and MM/GBSA binding free energy calculations to identify kinase targets (e.g., EGFR, Akt2). Key steps include:

- Ligand Pose Analysis : Compare binding poses with known inhibitors (e.g., lapatinib for EGFR) .

- Conserved Interactions : Validate hydrogen bonding and hydrophobic interactions critical for kinase inhibition .

Discrepancies between computational predictions (e.g., FGFR, Abl non-inhibition) require experimental validation via kinase activity assays .

Q. How to resolve contradictions in kinase inhibition data for this compound?

- Methodological Answer : Contradictions arise from differences in binding site accessibility or assay conditions. Strategies include:

- Orthogonal Assays : Use competitive binding assays (e.g., ATP-site displacement) alongside computational models .

- Allosteric Effects : Probe non-canonical binding sites via limited proteolytic digestion and X-ray crystallography .

- Data Triangulation : Compare results across cell lines, species, and experimental setups to identify context-dependent effects .

Q. What translational trial designs optimize this compound's efficacy in combination therapies?

- Methodological Answer : Phase III trials (e.g., NELCER) combine this compound with chemoradiation and brachytherapy in cervical cancer. Key design elements:

- Randomization : 1:1 allocation to control for confounding variables .

- Endpoints : Prioritize disease-free survival (DFS) and locoregional control over surrogate markers.

- Pharmacokinetics : Measure plasma concentrations and metabolite profiles (e.g., sulfone vs. parent drug) to correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.